molecular formula C11H9F3O2 B14813975 2-Cyclopropoxy-5-(trifluoromethyl)benzaldehyde

2-Cyclopropoxy-5-(trifluoromethyl)benzaldehyde

Cat. No.: B14813975
M. Wt: 230.18 g/mol
InChI Key: NGXXFWUOMSBXCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropoxy-5-(trifluoromethyl)benzaldehyde is an organic compound characterized by a benzaldehyde core substituted with a cyclopropoxy group at the 2-position and a trifluoromethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-5-(trifluoromethyl)benzaldehyde typically involves the following steps:

    Formation of the Cyclopropoxy Group:

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Aldehyde Formation: The final step involves the oxidation of the corresponding alcohol or the formylation of the aromatic ring using reagents like dichloromethyl methyl ether (DCM) and a Lewis acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the aldehyde group to the corresponding alcohol can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2, SOCl2), and sulfonating agents (SO3, H2SO4).

Major Products Formed

    Oxidation: 2-Cyclopropoxy-5-(trifluoromethyl)benzoic acid.

    Reduction: 2-Cyclopropoxy-5-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Cyclopropoxy-5-(trifluoromethyl)benzaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-5-(trifluoromethyl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The cyclopropoxy and trifluoromethyl groups contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator of specific biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-(trifluoromethyl)benzaldehyde: Similar in structure but with a hydroxyl group instead of a cyclopropoxy group.

    2-Chloro-5-(trifluoromethyl)benzaldehyde: Contains a chloro group instead of a cyclopropoxy group.

    2-Methoxy-5-(trifluoromethyl)benzaldehyde: Features a methoxy group in place of the cyclopropoxy group.

Uniqueness

2-Cyclopropoxy-5-(trifluoromethyl)benzaldehyde is unique due to the presence of both the cyclopropoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H9F3O2

Molecular Weight

230.18 g/mol

IUPAC Name

2-cyclopropyloxy-5-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C11H9F3O2/c12-11(13,14)8-1-4-10(7(5-8)6-15)16-9-2-3-9/h1,4-6,9H,2-3H2

InChI Key

NGXXFWUOMSBXCE-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)C(F)(F)F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.